(E)-2-(5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
説明
BenchChem offers high-quality (E)-2-(5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5S2/c1-6(13(19)20)16-12(18)10(23-14(16)22)5-7-3-8(15)11(17)9(4-7)21-2/h3-6,17H,1-2H3,(H,19,20)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATBBAAADRMXBC-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-2-(5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a thioxothiazolidin moiety, which is known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The thioxothiazolidine ring and the methoxy and bromo substituents on the benzylidene group enhance its binding affinity to these targets. Studies suggest that the compound may modulate key signaling pathways, leading to altered cytokine production and inhibition of tumor cell proliferation.
Antioxidant Activity
Research indicates that compounds containing thiazolidine structures exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups in the structure of (E)-2-(5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid may contribute to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays have demonstrated that this compound can reduce oxidative stress markers in cellular models.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through its effects on cytokine release in peripheral blood mononuclear cells (PBMCs). It has been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at various concentrations. For instance, at a concentration of 50 µg/mL, it reduced TNF-α levels by approximately 44–60%, comparable to established anti-inflammatory agents like ibuprofen .
Antitumor Activity
In vitro studies have assessed the antiproliferative effects of this compound against several cancer cell lines, including HCT116 (colorectal carcinoma) and MDA-MB231 (breast carcinoma). The results indicate that it exhibits significant cytotoxicity, with IC50 values below 10 µM for certain cell lines. This suggests a promising role as an anticancer agent, potentially through apoptosis induction or cell cycle arrest mechanisms .
Case Studies
- Cytokine Modulation in PBMCs : In a study evaluating the effects on PBMCs stimulated with lipopolysaccharides (LPS), (E)-2-(5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid demonstrated a dose-dependent reduction in TNF-α production, indicating its potential as an immunomodulatory agent .
- Antiproliferative Effects : A comparative analysis of various thiazolidine derivatives showed that this compound had superior antiproliferative activity against HCT116 cells compared to other tested derivatives. The mechanism was linked to its structural features which enhance interaction with cellular targets involved in proliferation regulation .
Table 1: Biological Activity Summary
Table 2: Cytokine Modulation Results
| Compound | TNF-α Production (%) Reduction | Concentration (µg/mL) |
|---|---|---|
| (E)-2-(5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | 44–60% | 50 |
| Ibuprofen | Comparable | 50 |
科学的研究の応用
Antimicrobial Activity
Research indicates that (E)-2-(5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibits notable antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Properties
In vitro studies have shown that this compound possesses anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies suggest a strong binding affinity to these targets, indicating its potential as a lead compound for developing anti-inflammatory drugs.
Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro assays demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Antioxidant Activity
Preliminary studies indicate that (E)-2-(5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibits antioxidant properties. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, demonstrating significant antibacterial activity compared to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In another study, the anti-inflammatory mechanism was investigated using an animal model of induced inflammation. The administration of the compound resulted in a significant reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases such as arthritis.
Case Study 3: Anticancer Activity
A recent investigation assessed the anticancer potential using various human cancer cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. Further studies are required to elucidate the precise molecular pathways involved.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
